REACTION_CXSMILES
|
[CH:1](=O)/[CH:2]=[CH:3]/[CH3:4].[C:6]1(=[O:13])[CH2:11][CH2:10][CH2:9][C:8](=[O:12])[CH2:7]1>N1C=CC=CC=1>[CH3:4][CH:3]1[CH:2]=[CH:1][C:7]2[C:6](=[O:13])[CH2:11][CH2:10][CH2:9][C:8]=2[O:12]1
|
Name
|
|
Quantity
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72.74 g
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Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux under a nitrogen atmosphere for 1 hour
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Duration
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1 h
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Type
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FILTRATION
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Details
|
filtered through magnesium sulfate (328 g)
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the combined diethyl ether layers were washed with 10% hydrochloric acid (3×150 mL)
|
Type
|
WASH
|
Details
|
The diethyl ether layer was then washed with water to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by Kugelrohr distillation (bp 109°-112° C. (1 to 2 mm))
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OC2=C(C=C1)C(CCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.294 mol | |
AMOUNT: MASS | 48.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |